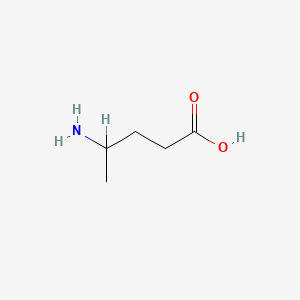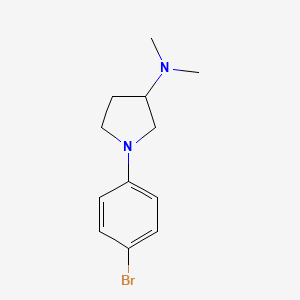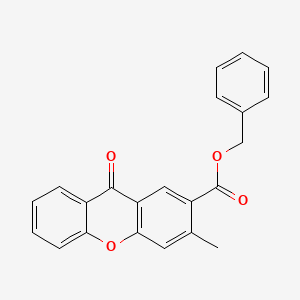
4-Aminovaleric acid
Descripción general
Descripción
4-amino-pentanoic acid is an organooxygen compound and an organonitrogen compound. It derives from a gamma-amino acid.
Aplicaciones Científicas De Investigación
Biosynthesis of Lactams
4-Aminovaleric acid (5-aminovaleric acid) has been utilized in the biosynthesis of lactams, such as ε-caprolactam and δ-valerolactam, crucial in nylon manufacture. The enzyme ORF26 from Streptomyces aizunensis, with a broad substrate spectrum, can cyclize 4-aminobutyric acid and 5-aminovaleric acid into γ-butyrolactam and δ-valerolactam, respectively (Zhang et al., 2017).
Production of Glutaric Acid
Glutaric acid, a valuable C5 dicarboxylic acid, is produced from 5-aminovaleric acid, a key intermediate. Optimized whole-cell systems using Escherichia coli have shown high conversion yields of glutaric acid from 5-aminovaleric acid, offering potential for large-scale production (Yang et al., 2019).
Metabolic Engineering for 5-Aminovaleric Acid Production
Corynebacterium glutamicum has been engineered for enhanced production of 5-aminovaleric acid from glucose. This approach offers an efficient method for producing this valuable chemical from renewable resources (Shin et al., 2016).
Inhibitory Effects in Cellular Processes
This compound analogues, such as 4‐Me2N‐BAVAH, have been studied for their effects on cellular processes. For instance, 4‐Me2N‐BAVAH was found to inhibit histone deacetylase activity, leading to cell cycle arrest and modulation of apoptosis in primary hepatocytes (Papeleu et al., 2007).
Structural Studies and Molecular Interactions
Detailed structural studies of 5-aminovaleric acid have been conducted using methods like synchrotron X-ray powder diffraction, contributing to a better understanding of its molecular configuration and potential interactions (Honda et al., 1990).
Mecanismo De Acción
Target of Action
4-Aminovaleric acid, also known as gamma-aminobutyric acid (GABA), is a crucial neurotransmitter in the central nervous system. It primarily targets GABA receptors, which play a significant role in inhibitory neurotransmission .
Mode of Action
This compound interacts with its targets, the GABA receptors, by binding to them and triggering a response. This interaction results in the opening of ion channels, allowing the flow of chloride ions into the neuron. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission .
Biochemical Pathways
The main biosynthetic pathway of this compound in higher plants is called the Beale pathway or C5-pathway. This pathway starts from glutamic acid, which is produced by the TCA cycle . The conversion of L-lysine to 5-Aminovaleric acid is achieved by employing lysine 2-monooxygenase and delta-aminovaleramidase .
Result of Action
The primary result of this compound’s action is the inhibition of neuronal excitability. By binding to GABA receptors and causing an influx of chloride ions, it reduces the likelihood of the neuron firing an action potential. This action results in an overall inhibitory effect on neurotransmission, which can influence various physiological processes, including mood regulation and muscle tone .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, the pH of the environment, and the presence of specific ions can all impact the effectiveness of this compound. Furthermore, alterations in the gut microbiota can affect the central nervous system physiology and inflammation, indicating a potential influence on the action of this compound .
Safety and Hazards
Direcciones Futuras
Two straight-chain amino acids—5-aminovalerate (5AVA) and 4-aminobutyrate—are promising platform compounds for the synthesis of polyimides, serving as raw materials for disposable goods, clothes, and automobile parts like nylon 5 and nylon 4 . The gut and the liver interact via several pathways, and the liver is the first organ to encounter enterally absorbed nutrients and microbial metabolites .
Propiedades
IUPAC Name |
4-aminopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6)2-3-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSTXSZPGHDTAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901029 | |
| Record name | (+/-)-4-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13880-74-5, 627-61-2 | |
| Record name | 4-Aminovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013880745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10375 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-4-Aminopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDM626IVRT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)



![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)


![4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B3032232.png)



